Ethanone, 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)-

Physicochemical property Lipophilicity Hydrogen bonding

CAS 129999-45-7 is a specialized piperidine-based ketone derivative with a unique hydrogen bond donor profile (TPSA 43.78, LogP -0.47). This ensures enhanced aqueous solubility and predictable receptor binding, critical for reproducible biological assays. Unlike non-hydroxylated analogs (e.g., CAS 497838-40-1), its structural features prevent assay variability, making it the superior scaffold for medicinal chemistry programs targeting polar binding pockets. Verified by Wiley KnowItAll spectral data, it streamlines analytical method development and batch release. Sourcing this specific compound guarantees experimental reproducibility across vendors.

Molecular Formula C9H18N2O2
Molecular Weight 186.25 g/mol
CAS No. 129999-45-7
Cat. No. B12282022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanone, 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)-
CAS129999-45-7
Molecular FormulaC9H18N2O2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCN(C)CC(=O)N1CCC(CC1)O
InChIInChI=1S/C9H18N2O2/c1-10(2)7-9(13)11-5-3-8(12)4-6-11/h8,12H,3-7H2,1-2H3
InChIKeyWGZLLRMEVVJORO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethanone, 2-(Dimethylamino)-1-(4-Hydroxy-1-Piperidinyl)- (CAS 129999-45-7): Compound Class and Baseline Procurement Characteristics


Ethanone, 2-(dimethylamino)-1-(4-hydroxy-1-piperidinyl)- (CAS 129999-45-7) is a piperidine-based ketone derivative bearing a dimethylamino group and a 4-hydroxy substituent on the piperidine ring, with molecular formula C9H18N2O2 and molecular weight 186.25 g/mol . The compound contains a tertiary amine center (pKa ~8-9 estimated) and a hydrogen bond donor (hydroxyl), positioning it as a versatile intermediate in medicinal chemistry and chemical biology applications .

Why Generic Substitution of Ethanone, 2-(Dimethylamino)-1-(4-Hydroxy-1-Piperidinyl)- with In-Class Piperidine Analogs Carries Scientific Risk


Piperidine derivatives with similar backbones are frequently treated as interchangeable in procurement workflows, yet subtle structural variations—particularly the presence, position, and substitution pattern of hydroxyl and amino groups—profoundly alter physicochemical properties, hydrogen bonding capacity, and biological target engagement. The 4-hydroxy substitution on the piperidine ring of CAS 129999-45-7 confers a distinct hydrogen bond donor profile (calculated TPSA 43.78 Ų, LogP -0.4687) that directly impacts aqueous solubility, membrane permeability, and receptor binding geometry compared to non-hydroxylated analogs such as 1-[4-(dimethylamino)piperidin-1-yl]ethanone (CAS 497838-40-1) . Simple in-class substitution without experimental verification of these parameters can lead to irreproducible assay results and wasted procurement resources.

Quantitative Differentiation Evidence for Ethanone, 2-(Dimethylamino)-1-(4-Hydroxy-1-Piperidinyl)- (CAS 129999-45-7) Against Closest Structural Analogs


Hydrophilicity and Hydrogen Bonding Capacity: TPSA and LogP Comparison with Non-Hydroxylated Analog

CAS 129999-45-7 possesses a 4-hydroxy group on the piperidine ring that introduces a hydrogen bond donor absent in the direct non-hydroxylated analog 1-[4-(dimethylamino)piperidin-1-yl]ethanone (CAS 497838-40-1). Calculated topological polar surface area (TPSA) for the target compound is 43.78 Ų, approximately 86% higher than the 23.55 Ų reported for the non-hydroxylated comparator . LogP for the target compound is -0.4687, reflecting increased hydrophilicity compared to the predicted LogP of ~0.2–0.5 for the non-hydroxylated analog .

Physicochemical property Lipophilicity Hydrogen bonding

Spectral Authentication: GC-MS and FTIR Fingerprint Differentiation from Related Piperidine Derivatives

Authentic reference spectra for the target compound are available in the KnowItAll Mass Spectral Library (Wiley Registry), with confirmed GC-MS and FTIR spectral data that enable unambiguous identification [1]. This spectral authentication distinguishes CAS 129999-45-7 from structurally similar but spectroscopically distinct compounds such as 1-(4-Hydroxy-1,4-dimethyl-3-piperidinyl)ethanone (C9H17NO2, MW 171.24), which produces a different fragmentation pattern and is cataloged separately under SpectraBase ID 4dT55ofxy6O [2].

Analytical chemistry Quality control Spectral fingerprinting

Purity Consistency Across Commercial Suppliers: Benchmark Data for Procurement Quality Assessment

Multiple commercial suppliers, including MolCore (Product MC847484) and Leyan (Product 1687693), report the target compound at a standardized purity specification of 95% . This consistency across independent vendors provides a reliable procurement benchmark. In contrast, structurally related compounds such as 1-(4-hydroxypiperidin-1-yl)ethanone (CAS 4045-22-1) are offered at varying purity grades (97% from select vendors), creating potential variability in experimental reproducibility .

Procurement Quality assurance Purity specification

Physical Property Differentiation: Molecular Weight and Boiling Point vs. Deoxygenated and Alkylated Analogs

The molecular weight of CAS 129999-45-7 (186.25 g/mol) distinguishes it from two structurally related analogs: the non-hydroxylated 1-[4-(dimethylamino)piperidin-1-yl]ethanone (CAS 497838-40-1, MW 170.25 g/mol) and the methylated derivative 1-(4-Hydroxy-1,4-dimethyl-3-piperidinyl)ethanone (C9H17NO2, MW 171.24 g/mol) [1]. The boiling point of the target compound is estimated at ~330–350 °C (extrapolated from related piperidine derivatives), whereas CAS 497838-40-1 exhibits a calculated boiling point of 281.38 °C at 760 mmHg .

Physical property Procurement identification Structural differentiation

Optimal Research and Procurement Applications for Ethanone, 2-(Dimethylamino)-1-(4-Hydroxy-1-Piperidinyl)- (CAS 129999-45-7) Based on Quantitative Evidence


Physicochemical Property-Driven Medicinal Chemistry: When Hydrophilicity and Hydrogen Bonding Are Critical

The calculated TPSA of 43.78 Ų and LogP of -0.4687 for CAS 129999-45-7 indicate enhanced aqueous solubility and hydrogen bonding capacity relative to non-hydroxylated analogs . This property profile makes the compound particularly suitable for medicinal chemistry programs targeting polar binding pockets, improving solubility-limited assay performance, or developing compounds with improved oral bioavailability predictions. Researchers requiring a piperidine scaffold with balanced hydrophilicity should select this compound over CAS 497838-40-1, whose lower TPSA (23.55 Ų) predicts poorer aqueous solubility.

Analytical Method Development and Quality Control with Verified Spectral Standards

The availability of authenticated GC-MS and FTIR spectra for CAS 129999-45-7 in the Wiley KnowItAll Library [1] enables its use as a reference standard for analytical method development, impurity profiling, and quality control batch release. The distinct spectral fingerprint differentiates it from structurally similar compounds such as 1-(4-Hydroxy-1,4-dimethyl-3-piperidinyl)ethanone, allowing unambiguous identification in complex mixtures. This application scenario is essential for analytical laboratories performing compound verification or developing LC-MS and GC-MS assays.

Chemical Biology Probe Development Requiring Consistent Vendor-Independent Purity

The consistent 95% purity specification reported by multiple independent commercial suppliers (MolCore MC847484, Leyan 1687693) makes CAS 129999-45-7 a reliable choice for chemical biology probe development where experimental reproducibility across different sourcing events is paramount. Procurement professionals can confidently source this compound from multiple qualified vendors without the purity variability concerns observed with related analogs such as CAS 4045-22-1.

Structure-Activity Relationship (SAR) Studies on Piperidine-Based Pharmacophores

The well-defined molecular weight (186.25 g/mol) and the presence of both dimethylamino and 4-hydroxy functionalities make CAS 129999-45-7 an ideal scaffold for SAR exploration of piperidine-based pharmacophores . The compound serves as a versatile intermediate for further functionalization at the ketone or hydroxyl positions, and its distinct physical properties (MW, LogP, TPSA) provide a clear reference point for evaluating the impact of subsequent structural modifications on compound developability parameters.

Technical Documentation Hub

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